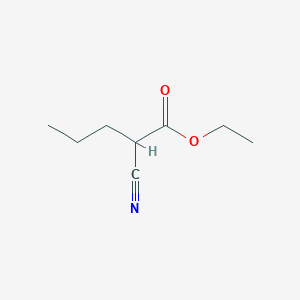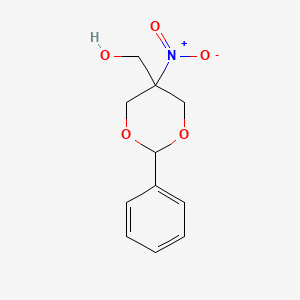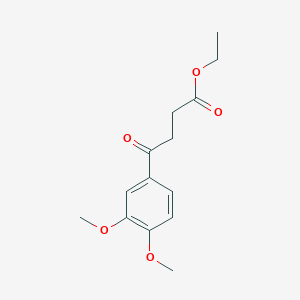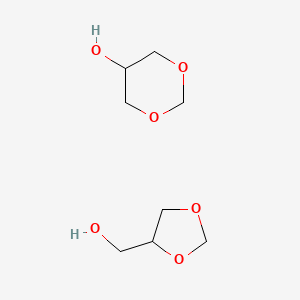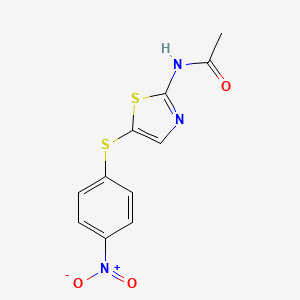
1-Piperazineethanol, 4-(3-aminopropyl)-
Overview
Description
1-Piperazineethanol, 4-(3-aminopropyl)- is a chemical compound with the molecular formula C9H21N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Biochemical Analysis
Molecular Mechanism
At the molecular level, 1-Piperazineethanol, 4-(3-aminopropyl)- exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their activity. For example, it may inhibit or activate enzymes, resulting in altered metabolic pathways. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 1-Piperazineethanol, 4-(3-aminopropyl)- can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to changes in its effects on cellular function. Long-term studies have also indicated potential long-term effects on cellular processes, which are crucial for understanding its overall impact .
Dosage Effects in Animal Models
The effects of 1-Piperazineethanol, 4-(3-aminopropyl)- vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating specific dosage levels at which the compound’s effects change significantly. Understanding these dosage effects is essential for determining safe and effective usage in research and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1-Piperazineethanol, 4-(3-aminopropyl)- within cells and tissues are critical for its activity. It can interact with specific transporters or binding proteins, influencing its localization and accumulation. Understanding these transport mechanisms is essential for determining how the compound reaches its target sites and exerts its effects .
Subcellular Localization
The subcellular localization of 1-Piperazineethanol, 4-(3-aminopropyl)- plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Piperazineethanol, 4-(3-aminopropyl)- can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically yields protected piperazines, which can be further deprotected to obtain the desired compound . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of 1-Piperazineethanol, 4-(3-aminopropyl)- often involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Piperazineethanol, 4-(3-aminopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted piperazine derivatives .
Scientific Research Applications
1-Piperazineethanol, 4-(3-aminopropyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Piperazineethanol, 4-(3-aminopropyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
1-Piperazineethanol, 4-(3-aminopropyl)- can be compared with other similar compounds, such as:
1-Amino-4-(2-hydroxyethyl)piperazine: This compound has a similar structure but differs in the substitution pattern on the piperazine ring.
1-(2-Hydroxyethyl)piperazine: Another similar compound with a hydroxyethyl group instead of an aminopropyl group.
1,4-Bis(3-aminopropyl)piperazine: This compound has two aminopropyl groups, making it more symmetrical compared to 1-Piperazineethanol, 4-(3-aminopropyl)-.
The uniqueness of 1-Piperazineethanol, 4-(3-aminopropyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[4-(3-aminopropyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O/c10-2-1-3-11-4-6-12(7-5-11)8-9-13/h13H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQVEASFNMRTBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973694 | |
| Record name | 2-[4-(3-Aminopropyl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58110-73-9 | |
| Record name | NSC80665 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[4-(3-Aminopropyl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


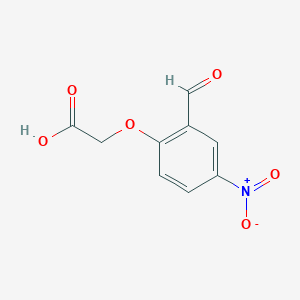


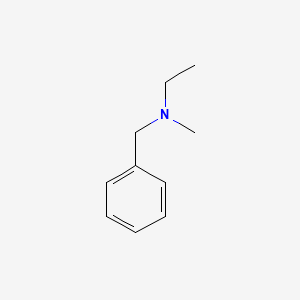
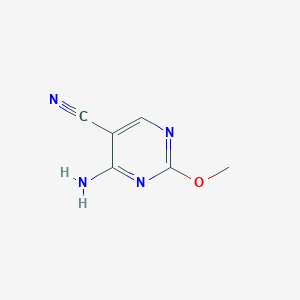
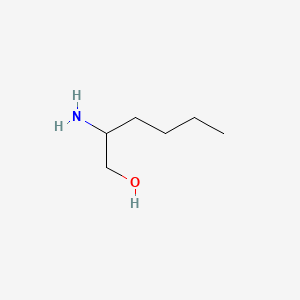
![2-[(2-Bromophenyl)methylideneamino]guanidine](/img/structure/B1331107.png)
